Tetramethyloxirane
Description
Significance of Oxirane Architectures in Advanced Chemical Synthesis and Reactivity
Oxiranes, commonly known as epoxides, are a cornerstone of modern organic synthesis. fiveable.me Their significance stems from the unique reactivity imparted by their three-membered ring structure. pearson.com This small ring is inherently strained, creating substantial potential energy that makes oxiranes susceptible to a wide variety of chemical transformations, particularly ring-opening reactions. fiveable.me This strain-induced reactivity allows chemists to use oxiranes as versatile intermediates to construct more complex molecules. fiveable.meresearchgate.net
The high reactivity of the oxirane ring enables the formation of new carbon-heteroatom bonds through reactions with a diverse array of nucleophiles, including alcohols, amines, and thiols. fiveable.me This characteristic makes them invaluable building blocks in the synthesis of fine chemicals, polymers, and pharmaceuticals. researchgate.netmdpi.comresearchgate.net The epoxidation of alkenes, a common method for synthesizing oxiranes, is a fundamental transformation in organic chemistry. fiveable.me The ability to stereoselectively introduce the epoxide group and subsequently open the ring in a controlled manner provides a powerful tool for establishing specific stereochemistry in target molecules. researchgate.net
Unique Structural Attributes and Intrinsic Strain of Tetramethyloxirane
The structure of this compound is defined by a central three-membered oxirane ring where each of the two carbon atoms is bonded to two methyl groups. pearson.com This fully substituted, or tetrasubstituted, nature distinguishes it from simpler epoxides like ethylene (B1197577) oxide. The C-C and C-O bonds of the ring form a triangle, leading to bond angles that deviate significantly from the ideal tetrahedral angle of 109.5°, which is the primary source of the molecule's ring strain. gcsu.edu
This intrinsic ring strain is a defining feature of all epoxides and is the principal driver of their chemical reactivity. fiveable.menumberanalytics.com In this compound, the presence of four methyl groups introduces additional steric hindrance around the reactive epoxide ring. This steric crowding influences its reactivity, for instance, by hindering the approach of nucleophiles in SN2-type reactions. researchgate.net The strain energy makes the molecule a reactive intermediate, prone to reactions that relieve this strain, such as polymerization or ring-opening, which can be initiated by acids, bases, or heat. chemicalbook.comnih.gov
Overview of Pivotal Research Trajectories for this compound Investigations
Research involving this compound has focused on its synthesis, reactivity, and the mechanistic pathways of its formation and transformation.
Synthesis and Formation: this compound can be synthesized through various routes. One common method involves the epoxidation of 2,3-dimethyl-2-butene (B165504). lookchem.com Another documented synthesis involves the treatment of 2,3-dimethyl-2,3-butanediol (pinacol). acs.org Research has also shown that this compound is a product in the reaction of nitrate (B79036) radicals with tetramethylethylene (2,3-dimethyl-2-butene). researchgate.netresearchgate.net Kinetic studies of this gas-phase reaction have been performed to understand its formation under various conditions, including in the presence of synthetic air, where acetone (B3395972) is also formed as a co-product. researchgate.netresearchgate.net
Reactivity and Mechanistic Studies: The reactivity of this compound is a central theme of its investigation. Due to its strained ring, it is highly reactive and can undergo violent polymerization in the presence of catalysts or when heated. chemicalbook.comnih.gov It readily reacts with acids, bases, and both oxidizing and reducing agents. chemicalbook.comnih.gov For example, it can undergo acid-catalyzed ring-opening with alcohols, although the significant steric hindrance can lead to low yields. researchgate.net The reaction with the strong base potassium tert-butoxide has also been studied to probe its elimination reaction pathways. chegg.com Furthermore, its formation as a product in the oxidation of 2,3-dimethyl-2,3-butanediol by certain one-electron oxidants has been observed, suggesting complex mechanistic pathways involving radical intermediates. acs.org
Spectroscopic and Computational Investigations: Spectroscopic analysis is crucial for characterizing this compound and understanding its electronic structure. Mass spectrometry data, including electron ionization spectra, are available through databases like the NIST Chemistry WebBook. nist.gov Studies have also been conducted on the spectra of ionized this compound. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), has been employed to study the reaction mechanisms involving related oxiranes, for instance, in the reaction of nitrate radicals with alkenes to form epoxides and other products. researchgate.net These theoretical studies provide insight into the potential energy surfaces and reaction barriers that govern the formation and reactivity of such compounds.
| Data Type | Availability/Focus of Research |
| Mass Spectrometry | Electron ionization mass spectra are well-documented and available in public databases. nist.gov |
| Other Spectroscopic Methods | Studies have been performed on the spectra of the ionized form of the molecule. researchgate.net |
| Computational Studies | Theoretical methods like DFT have been used to investigate the kinetics and mechanisms of reactions that form oxiranes, including those related to this compound. researchgate.netresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetramethyloxirane | |
|---|---|---|
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InChI |
InChI=1S/C6H12O/c1-5(2)6(3,4)7-5/h1-4H3 | |
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InChI Key |
SYQIWVMFOAHDMK-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1(C(O1)(C)C)C | |
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Molecular Formula |
C6H12O | |
| Record name | 2,3-EPOXY-2,3-DIMETHYLBUTANE | |
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DSSTOX Substance ID |
DTXSID6063692 | |
| Record name | 2,3-Epoxy-2,3-dimethylbutane | |
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Molecular Weight |
100.16 g/mol | |
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Physical Description |
2,3-epoxy-2,3-dimethylbutane is a colorless liquid. (NTP, 1992) | |
| Record name | 2,3-EPOXY-2,3-DIMETHYLBUTANE | |
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Boiling Point |
194 to 201 °F at 745 mmHg (NTP, 1992) | |
| Record name | 2,3-EPOXY-2,3-DIMETHYLBUTANE | |
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Solubility |
Soluble (NTP, 1992) | |
| Record name | 2,3-EPOXY-2,3-DIMETHYLBUTANE | |
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Density |
0.8156 at 61 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | 2,3-EPOXY-2,3-DIMETHYLBUTANE | |
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CAS No. |
5076-20-0 | |
| Record name | 2,3-EPOXY-2,3-DIMETHYLBUTANE | |
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| Record name | 2,2,3,3-Tetramethyloxirane | |
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| Record name | Oxirane, 2,2,3,3-tetramethyl- | |
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| Record name | Tetramethyloxirane | |
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| Record name | Oxirane, 2,2,3,3-tetramethyl- | |
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| Record name | 2,3-Epoxy-2,3-dimethylbutane | |
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| Record name | Tetramethyloxirane | |
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Advanced Synthetic Methodologies for Tetramethyloxirane
Oxidative Routes to Tetramethyloxirane Formation
The synthesis of this compound often involves the oxidation of its corresponding alkene, tetramethylethylene, or the rearrangement of a vicinal diol precursor, pinacol (B44631). These oxidative strategies are fundamental to accessing this epoxide.
Generation via One-Electron Oxidation of Pinacols
The one-electron oxidation of pinacols (vicinal diols) presents a pathway to this compound, often in competition with the pinacol rearrangement. wikipedia.orgwikipedia.org The reaction of 2,3-dimethyl-2,3-butanediol (pinacol) with a one-electron oxidant, such as the thianthrene (B1682798) cation radical (Th•+), can lead to the formation of both pinacolone (B1678379) and this compound. acs.orgnih.gov This process is proposed to occur through a mechanism involving complexation of the pinacol with the oxidant. acs.org
The distribution between the rearranged product (pinacolone) and the epoxide (this compound) is influenced by the reaction conditions and the nature of the oxidant. For instance, the oxidation of various tetraarylpinacols with Th•+ in the presence of a non-nucleophilic base, 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), quantitatively yields the corresponding diaryl ketones, preventing acid-catalyzed rearrangement. acs.orgnih.gov However, in the case of 2,3-dimethyl-2,3-butanediol, even with DTBMP, a mixture of pinacolone and this compound is observed. acs.orgnih.gov
| Precursor | Oxidant | Product(s) | Reference |
| 2,3-dimethyl-2,3-butanediol | Thianthrene cation radical (Th•+) | Pinacolone and this compound | acs.org, nih.gov |
| Tetraarylpinacols | Thianthrene cation radical (Th•+) | Diaryl ketones | acs.org, nih.gov |
Peroxy Radical (HO₂, RO₂, CH₃O₂) Addition to Tetramethylethylene
The addition of peroxy radicals to tetramethylethylene is another significant route for this compound formation. Studies have shown that the reaction of hydroperoxyl radicals (HO₂) with tetramethylethylene can yield this compound and a hydroxyl radical. dlr.deresearchgate.net This reaction pathway is notable because tetramethylethylene exhibits a significantly lower activation energy for this addition compared to less substituted alkenes like ethylene (B1197577). dlr.de
Research has also investigated the reactions of other peroxy radicals, such as the methylperoxy radical (CH₃O₂) and the 1-pentylperoxy radical (C₅H₁₁O₂), with tetramethylethylene (referred to as 2,3-dimethyl-2-butene (B165504) in some literature). diva-portal.org The rate coefficients for these reactions have been determined experimentally, providing valuable kinetic data. For instance, the reaction of CH₃O₂ with tetramethylethylene is significantly faster than its reaction with HO₂. diva-portal.org The ozonolysis of tetramethylethylene is also a source of peroxy radicals, which can subsequently react to form various products. copernicus.org
| Peroxy Radical | Alkene | Key Finding | Reference |
| HO₂ | Tetramethylethylene | Lower activation energy for addition compared to ethylene. | dlr.de |
| CH₃O₂ | Tetramethylethylene | Reacts 18 times faster than HO₂. | diva-portal.org |
| C₅H₁₁O₂ | Tetramethylethylene | Rate coefficients have been experimentally determined. | diva-portal.org |
Metal-Catalyzed Epoxidation Systems and Stereochemical Control
Metal-catalyzed epoxidation of alkenes is a cornerstone of modern organic synthesis, and these methods are applicable to the formation of this compound from tetramethylethylene. chemie-brunschwig.chmdpi.com While the symmetrical nature of this compound precludes the formation of stereoisomers, the principles of stereochemical control in related systems are highly relevant.
Catalysts based on metals like vanadium and molybdenum are known to be effective for the epoxidation of allylic alcohols, with the stereochemical outcome often directed by the hydroxyl group. wikipedia.org For unfunctionalized alkenes like tetramethylethylene, other catalytic systems are employed. Ketone-catalyzed epoxidations, for example, have proven to be versatile for a range of substituted olefins. orgsyn.org The development of metal-catalyzed silylene transfer reactions also offers a pathway to related silacyclopropanes, which are isoelectronic with epoxides, and the stereoselectivity in these reactions is primarily dictated by the alkene's structure. researchgate.net
Emerging Mechanistic Insights into this compound Synthesis
Ongoing research continues to provide deeper mechanistic understanding of this compound formation. For example, quantum mechanical calculations are being used to explore the energetics of various reaction pathways, including those involved in terpene biosynthesis, which can involve epoxide intermediates. rsc.org
In the context of combustion chemistry, the decomposition of tetramethylethylene has been studied in detail, revealing that isomerization is a minor pathway compared to the formation of other products. dlr.de These studies, often employing techniques like photoionization mass spectrometry, provide valuable data on the intermediate species and reaction kinetics that can inform synthetic strategies. dlr.de
Furthermore, investigations into the reactions of peroxy radicals under various conditions, including those relevant to atmospheric chemistry, contribute to a more comprehensive picture of the factors governing epoxide formation versus other reaction outcomes. rsc.orgresearchgate.net
Mechanistic Investigations of Tetramethyloxirane Reactivity
Ring-Opening Reactions of Tetramethyloxirane
The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions through various mechanisms. khanacademy.orglibretexts.org The specific pathway is largely dictated by the nature of the nucleophile and the reaction conditions.
Nucleophilic attack is a common mode of reaction for epoxides, leading to the cleavage of a carbon-oxygen bond.
In the presence of a strong, unhindered nucleophile like sodium methoxide (B1231860), this compound can undergo a base-catalyzed ring-opening reaction. chegg.comchegg.com The methoxide ion acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack proceeds via a backside approach, leading to the opening of the strained ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final product, 3-methoxy-2,3-dimethylbutan-2-ol. chegg.comchegg.com The reaction is driven by the relief of ring strain in the epoxide. libretexts.org
The general mechanism for the base-catalyzed ring-opening of an epoxide is an SN2-type process. khanacademy.orgyoutube.com In this mechanism, the nucleophile directly attacks one of the carbon atoms of the epoxide ring, causing the C-O bond to break in a concerted step. khanacademy.org For asymmetric epoxides, the attack generally occurs at the less sterically hindered carbon. libretexts.orgmagtech.com.cn
| Reactant/Reagent | Role |
| This compound | Electrophile |
| Sodium Methoxide | Nucleophile (strong base) |
| Methanol (solvent) | Proton source for the final step |
The cleavage of an epoxide ring can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the epoxide. libretexts.org
SN2 Mechanism: This pathway is favored under basic or neutral conditions with a strong nucleophile. libretexts.orgyoutube.com The reaction is a single, concerted step where the nucleophile attacks a carbon atom at the same time as the carbon-oxygen bond breaks. organic-chemistry.org For sterically unhindered epoxides, this attack typically occurs from the backside, leading to an inversion of stereochemistry at the site of attack. In the case of this compound, the high degree of substitution makes a classic SN2 reaction at the carbon center challenging due to steric hindrance.
SN1 Mechanism: This pathway is favored under acidic conditions, where the epoxide oxygen is first protonated, making it a better leaving group. libretexts.orgyoutube.com This is followed by the cleavage of the C-O bond to form a carbocation intermediate. libretexts.org The nucleophile then attacks the carbocation. The formation of the carbocation is the rate-determining step. Due to the stability of tertiary carbocations, this mechanism is more likely for highly substituted epoxides like this compound, especially under acidic conditions. chegg.comlibretexts.org The carbocation intermediate is planar, allowing the nucleophile to attack from either face, which can lead to a mixture of stereoisomers. organic-chemistry.orglibretexts.org
| Factor | SN1 | SN2 |
| Substrate | Favored by tertiary and secondary substrates that can form stable carbocations. libretexts.org | Favored by primary and secondary substrates with less steric hindrance. |
| Nucleophile | Weak nucleophiles are sufficient. libretexts.org | Requires a strong nucleophile. libretexts.org |
| Solvent | Polar protic solvents are preferred to stabilize the carbocation intermediate. khanacademy.org | Polar aprotic solvents can be used. khanacademy.org |
| Leaving Group | A good leaving group is crucial. libretexts.org | A good leaving group is important. organic-chemistry.org |
| Stereochemistry | Leads to racemization if the reaction center is chiral. libretexts.org | Results in inversion of configuration. organic-chemistry.org |
Regioselectivity refers to the preference for bond-making or breaking in one direction over all other possibilities in a chemical reaction. byjus.com Stereochemistry deals with the spatial arrangement of atoms in molecules. byjus.com
In the context of this compound, which is a symmetrical molecule, regioselectivity is not a factor in simple ring-opening reactions as both carbon atoms of the epoxide ring are chemically equivalent. However, the stereochemical outcome is significant.
Under SN2 conditions, the nucleophilic attack occurs with an inversion of configuration at the reaction center. Since this compound is achiral and the product of a simple nucleophilic addition does not create a new stereocenter, the stereochemistry is straightforward.
Under SN1 conditions, the formation of a planar carbocation intermediate would allow for nucleophilic attack from either the top or bottom face. libretexts.org However, due to the symmetry of the starting material and the resulting intermediate, this also does not lead to a mixture of stereoisomers in the case of simple nucleophilic addition.
The stereochemistry becomes more complex in reactions where the initial product can undergo further transformations or when the epoxide is part of a more complex, chiral molecule. The ring-opening is generally anti-periplanar, meaning the nucleophile attacks from the face opposite to the C-O bond that is breaking. chemistrytalk.org
In certain cases, particularly with hindered bases, epoxides can undergo elimination reactions instead of nucleophilic substitution.
When this compound is treated with a bulky, strong base such as potassium tert-butoxide, an E2 (bimolecular elimination) reaction is favored over nucleophilic substitution. askfilo.comchegg.com The steric hindrance of the this compound substrate prevents the bulky tert-butoxide from acting as a nucleophile and attacking the carbon atom. askfilo.com Instead, the tert-butoxide acts as a base and abstracts a proton from one of the methyl groups. askfilo.comsarchemlabs.com
This proton abstraction initiates the ring-opening of the strained epoxide. askfilo.com The process is a concerted E2 elimination, where the removal of a proton, the formation of a carbon-carbon double bond, and the cleavage of the carbon-oxygen bond occur simultaneously. askfilo.com The product of this reaction is an allylic alcohol, 2,3-dimethyl-3-buten-2-ol. askfilo.com The driving force for this reaction is the relief of the angle strain in the three-membered epoxide ring. askfilo.com
| Reactant/Reagent | Role |
| This compound | Substrate |
| Potassium tert-Butoxide | Strong, hindered base |
| tert-Butanol (solvent) | Proton source for the final alkoxide intermediate |
Elimination Reactions
Product Profile Analysis of Elimination Reactions
Elimination reactions of this compound, like other epoxides, are influenced by the reaction conditions, particularly the nature of the base and solvent. These reactions, often proceeding via an E2 mechanism, involve the removal of a proton from a β-carbon and the simultaneous opening of the epoxide ring to form an alkene. The regioselectivity of these reactions, which dictates the position of the newly formed double bond, is a key aspect of product profile analysis.
In the case of substituted epoxides, the Zaitsev rule often predicts the formation of the more substituted (and thus more stable) alkene as the major product. iitk.ac.in This is typically observed when using small, strong bases. libretexts.org However, the use of bulky bases can lead to the preferential formation of the less substituted alkene (Hofmann product) due to steric hindrance. The stereochemistry of the E2 reaction is also highly specific, requiring an anti-periplanar arrangement of the proton being removed and the leaving group (the oxygen of the epoxide ring). libretexts.orgnumberanalytics.com This geometric constraint can significantly influence the product distribution, especially in cyclic systems. libretexts.org
For this compound, elimination reactions would lead to the formation of unsaturated alcohols. The specific products formed would depend on which β-proton is abstracted by the base.
Table 1: Potential Elimination Products of this compound
| Reactant | Base/Conditions | Major Product(s) | Minor Product(s) |
| This compound | Strong, non-bulky base (e.g., NaOEt) | 2,3-dimethyl-3-buten-2-ol | |
| This compound | Bulky base (e.g., t-BuOK) | 2,3-dimethyl-3-buten-2-ol |
Note: In the case of this compound, due to the symmetrical nature of the molecule, the distinction between Zaitsev and Hofmann products is not applicable as only one alkene product is possible.
Acid-Catalyzed Rearrangements and Transformations
Acid-catalyzed reactions of epoxides, including this compound, are fundamental transformations that lead to a variety of products, most notably diols and rearranged carbonyl compounds. The reaction mechanism is initiated by the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack.
In the presence of a nucleophile like water, the protonated epoxide undergoes ring-opening to form a 1,2-diol. For asymmetrical epoxides, the regioselectivity of the nucleophilic attack depends on the reaction conditions. Under acidic conditions, the reaction often proceeds via an SN1-like mechanism where the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge.
A significant acid-catalyzed reaction of epoxides is the pinacol (B44631) rearrangement. nptel.ac.inresearchgate.net This reaction involves the 1,2-migration of a substituent to an adjacent carbocation, leading to the formation of a ketone or an aldehyde. nptel.ac.in For this compound, the acid-catalyzed rearrangement would proceed through the formation of a tertiary carbocation upon protonation and ring-opening. A subsequent methyl shift would lead to the formation of 3,3-dimethyl-2-butanone (pinacolone).
Table 2: Products of Acid-Catalyzed Reactions of this compound
| Reactant | Reagent/Conditions | Major Product | Proposed Mechanism |
| This compound | Aqueous Acid (e.g., H₂SO₄/H₂O) | 2,3-Dimethyl-2,3-butanediol (Pinacol) | SN1-like ring-opening |
| This compound | Anhydrous Acid (e.g., conc. H₂SO₄) | 3,3-Dimethyl-2-butanone (Pinacolone) | Pinacol Rearrangement |
Radical-Mediated Ring-Opening Pathways
The ring-opening of epoxides can also be initiated by radical species. researchgate.net These reactions typically involve a single-electron transfer (SET) to the epoxide, leading to the formation of a β-oxy radical anion, which then cleaves to a carbon-centered radical. researchgate.net The generation of these radical intermediates opens up pathways for various transformations, including reductions, intermolecular additions, and intramolecular cyclizations. researchgate.net
The reactivity in radical-mediated pathways is influenced by the stability of the resulting radical intermediate. For this compound, the ring-opening would generate a tertiary radical, which is relatively stable. This radical can then participate in subsequent reactions depending on the reaction environment. For instance, in the presence of a hydrogen atom donor, the radical can be quenched to form an alcohol. Alternatively, it can add to an unsaturated system or undergo further rearrangement. rsc.org The study of radical-mediated rearrangements is a growing field in organic chemistry. rsc.org
Table 3: Potential Intermediates and Products in Radical-Mediated Reactions of this compound
| Initiating Radical | Intermediate Radical Species | Potential Final Product(s) |
| Titanocene(III) chloride (Cp₂TiCl) | β-titanoxy radical | 2,3-dimethyl-2-butanol |
| Stannyl radicals (Bu₃Sn•) | Carbon-centered radical | 2,3-dimethyl-2-butanol |
This compound as a Modulator in Polymerization Kinetics
Acceleration of Photoinitiated Cationic Ring-Opening Polymerizations of Oxetanes
This compound has been identified as an effective accelerator for the photoinitiated cationic ring-opening polymerizations of oxetanes. acs.orgresearchgate.net Oxetanes, which are four-membered cyclic ethers, polymerize via a cationic mechanism similar to epoxides. radtech.org However, the initiation step for oxetane (B1205548) polymerization can sometimes be slow.
The addition of small quantities of highly reactive epoxides, such as this compound, can dramatically increase the rate of polymerization of oxetane monomers. acs.orgresearchgate.net This "kick-starting" effect is attributed to the higher basicity and comparable ring strain of epoxides compared to oxetanes, leading to a faster initiation rate. osti.gov The epoxide is more readily protonated by the photo-generated acid, and the resulting active cationic species can then efficiently initiate the polymerization of the less reactive oxetane monomer. This acceleration is observed for both mono- and di-substituted oxetanes. acs.org
Mechanistic Role as an Epoxide Accelerant in Polymer Systems
The mechanistic role of this compound as an accelerant in cationic polymerization systems is rooted in the principles of cationic ring-opening polymerization. The reactivity of cyclic ethers in these polymerizations is influenced by their basicity, ring strain, and steric factors. osti.gov While oxetanes possess significant ring strain, their basicity is generally lower than that of epoxides. researchgate.netosti.gov
Gas-Phase Reactions and Atmospheric Chemistry of this compound
The atmospheric fate of volatile organic compounds (VOCs) like this compound is primarily governed by their gas-phase reactions with photochemically generated oxidants. nih.govnist.gov The most important of these in the troposphere are the hydroxyl radical (•OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). nist.gov
The reaction of this compound with nitrate radicals has been studied, and it has been found to produce acetone (B3395972). researchgate.net The yield of this compound from the reaction of tetramethylethylene with nitrate radicals decreases with increasing pressure in the presence of air, while the yield of acetone increases. researchgate.net Under tropospheric conditions, the formation of this compound was observed at a yield of 20%. researchgate.net
The dominant loss process for many VOCs in the atmosphere is their reaction with the hydroxyl radical. nih.gov While specific kinetic data for the reaction of this compound with •OH may not be readily available, by analogy with other ethers and branched alkanes, this reaction is expected to proceed via hydrogen abstraction from one of the methyl groups or from the tertiary C-H bonds if they existed, leading to the formation of a carbon-centered radical. This radical would then react rapidly with molecular oxygen to form a peroxy radical, initiating a cascade of reactions that can contribute to the formation of ozone and other secondary air pollutants. nist.gov The IUPAC Task Group on Atmospheric Chemical Kinetic Data Evaluation provides comprehensive evaluated kinetic and photochemical data for a wide range of organic species. copernicus.orgipsl.fr
Reaction Rate Coefficients with Atmospheric Radicals
The formation of this compound in the atmosphere is primarily linked to the oxidation of its precursor, 2,3-dimethyl-2-butene (B165504) (also known as tetramethylethylene). The kinetics of these formation reactions, particularly with nitrate radicals (NO₃), have been studied to understand the compound's atmospheric prevalence.
Nitrate Radical (NO₃) Reactions: The reaction between the nitrate radical and 2,3-dimethyl-2-butene is a significant pathway for this compound formation, especially during nighttime when NO₃ concentrations are higher. nih.gov Experimental studies using flow systems have shown that the initial step involves the electrophilic addition of the NO₃ radical to the double bond of 2,3-dimethyl-2-butene, forming an excited adduct. researchgate.netresearchgate.net
The fate of this adduct and the yield of this compound are highly dependent on the surrounding atmospheric conditions, specifically the presence of oxygen and total pressure. researchgate.netresearchgate.net
In an inert atmosphere (e.g., N₂ or He) : At low pressures, this compound is the predominant product, with yields reported as high as (90 ± 10)%. researchgate.net The excited adduct can also be quenched and then form the oxirane via a thermal reaction. researchgate.netresearchgate.net
In synthetic air : The presence of oxygen introduces a competing reaction pathway. As pressure increases, the yield of this compound decreases while the yield of acetone increases. researchgate.netresearchgate.netresearchgate.net Under typical tropospheric conditions, the yield of this compound from this reaction is estimated to be around 20%. researchgate.netresearchgate.netresearchgate.net
| Condition | Primary Product(s) | Reported Yield of this compound | Reference |
|---|---|---|---|
| Inert Gas (N₂, He) at low pressure | This compound | (90 ± 10)% | researchgate.net |
| Synthetic Air (Tropospheric Conditions) | This compound and Acetone | ~20% | researchgate.netresearchgate.netresearchgate.net |
Peroxy Radical (RO₂) Reactions: Reactions involving organic peroxy radicals (RO₂) with 2,3-dimethyl-2-butene were historically thought to produce epoxides, based on high-temperature combustion studies. However, recent research at ambient temperatures (around 300 K) has shown that this is not the major pathway under atmospheric conditions. rsc.org Experiments have revealed no measurable formation of this compound from the reaction of 1-pentylperoxy (C₅H₁₁O₂) and methylperoxy (CH₃O₂) radicals with 2,3-dimethyl-2-butene. rsc.org Instead, the reaction proceeds through an alternative pathway, producing compounds like 3-hydroxy-3-methyl-2-butanone. rsc.org This suggests that the RO₂ + alkene reactions are limited by the initial addition step rather than the epoxide formation step that dominates at higher temperatures. rsc.org
Hydroxyl Radical (OH) Reactions: Direct experimental data on the reaction rate coefficient of hydroxyl (OH) radicals with this compound itself is scarce. However, estimations based on similar cyclic ethers suggest that the OH reaction rate constant is approximately (3-5) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. researchgate.net The primary atmospheric loss process for most volatile organic compounds is reaction with the OH radical, and this is presumed to be a significant degradation pathway for this compound as well. nist.gov
This compound as an Intermediate in Low-Temperature Oxidation Processes
This compound is recognized as a potential intermediate species in the low-temperature oxidation and combustion of its parent alkene, 2,3-dimethyl-2-butene. researchgate.netdlr.de Low-temperature combustion (LTC) strategies, often employed in advanced diesel engines, operate under conditions that can favor the formation of oxygenated intermediates like epoxides. osti.govmdpi.com
Formation and Degradation Pathways in Atmospheric Cycles
The presence of this compound in the atmosphere is governed by a balance between its formation from precursor emissions and its removal through various degradation pathways.
Formation Pathways: The principal atmospheric formation route for this compound is the gas-phase oxidation of 2,3-dimethyl-2-butene, a volatile organic compound.
Reaction with Nitrate Radicals (NO₃): As detailed in section 3.3.1, this is a key formation mechanism, particularly at night. The reaction involves the addition of NO₃ to the alkene's double bond, followed by ring closure to form the epoxide and nitrogen dioxide (NO₂). researchgate.net The efficiency of this pathway is sensitive to oxygen concentration and pressure, with yields decreasing in favor of carbonyl compounds under typical atmospheric conditions. researchgate.netresearchgate.net
Reaction with Ozone (O₃): The ozonolysis of 2,3-dimethyl-2-butene is another potential source. This reaction is known to produce hydroxyl radicals and can lead to the formation of various oxidation products.
Reaction with Peroxy Radicals (RO₂): While once considered a likely source, recent studies indicate that the reaction of simple alkyl peroxy radicals with 2,3-dimethyl-2-butene does not significantly produce this compound at ambient temperatures. rsc.org
Degradation Pathways: Once formed, this compound is removed from the atmosphere through several processes.
Advanced Spectroscopic Characterization of Tetramethyloxirane
Chromatographic-Mass Spectrometric (GC-MS) Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for separating and identifying volatile and semi-volatile compounds within a mixture. acs.org Its application is crucial in studying the outcomes of chemical reactions involving tetramethyloxirane.
GC-MS plays a pivotal role in identifying and quantifying the products formed from reactions involving this compound. For instance, in studies of atmospheric oxidation cycles, GC-MS is employed to measure the rate coefficients of reactions between various radicals and unsaturated alkenes by quantifying the resulting epoxides, such as this compound. diva-portal.org The technique's ability to separate components of a complex mixture and provide mass spectra for each allows for the unambiguous identification of reaction products. acs.org
In the context of lignin (B12514952) depolymerization, a process that can generate a complex array of compounds, GC-MS is instrumental in profiling the product distribution. rsc.org This not only helps in determining the composition of the product mixture but also aids in understanding the underlying catalytic reaction pathways. rsc.org Similarly, in the analysis of degradation products of organophosphorus-based nerve agents, GC-MS is a central technique for identifying products that can retrospectively indicate the original compound. mdpi.com
Table 1: Applications of GC-MS in the Analysis of this compound and Related Compounds
| Application Area | Specific Use of GC-MS | Key Findings/Goals |
|---|---|---|
| Atmospheric Chemistry | Quantification of this compound produced from reactions of tetramethylethylene. diva-portal.org | Determine reaction rate coefficients for atmospheric modeling. diva-portal.org |
| Lignin Depolymerization | Profiling of complex product mixtures. rsc.org | Understand catalytic pathways and relationships between catalyst structure and products. rsc.org |
| Chemical Warfare Agent Degradation | Identification of degradation products. mdpi.com | Retrospective identification of the original agent. mdpi.com |
The analysis of this compound and its reaction products within complex matrices presents significant analytical challenges. Complex matrices, such as those found in environmental, biological, or industrial samples, contain a multitude of components that can interfere with the detection of the target analyte. spectroscopyonline.comchromatographytoday.com The development of robust GC-MS methods is therefore essential to ensure accurate and reliable results.
One of the primary challenges is overcoming matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. spectroscopyonline.com To address this, techniques like tandem mass spectrometry (GC-MS/MS) are often employed. GC-MS/MS provides enhanced selectivity and sensitivity by using multiple reaction monitoring (MRM) mode, which filters out chemical noise and interfering ions. spectroscopyonline.comresearchgate.net This is particularly useful for trace-level quantification in highly complex samples. spectroscopyonline.com
Method development also involves optimizing sample preparation and introduction. For instance, in a study aiming to quantify this compound from gas-phase reactions, a thermal desorption unit (TD-GC-MS) was utilized. diva-portal.org The study concluded that Tenax® TA adsorbent tubes were suitable for sampling, but challenges remained in detecting this compound in the reactor samples, highlighting the difficulties in quantifying trace amounts in complex environments. diva-portal.org The choice of derivatization reagents is also critical when dealing with degradation products, as it can significantly impact the yield and detectability of the target compounds by GC-MS. mdpi.com
Application in Reaction Product Identification and Quantification
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as free radicals and radical cations. bhu.ac.inlibretexts.org It provides detailed information about the electronic structure and local environment of these paramagnetic species. bhu.ac.in
When this compound is exposed to ionizing radiation, such as γ-rays, in a suitable matrix like trichlorofluoromethane (B166822) at low temperatures (e.g., 77 K), it can form a radical cation. ESR spectroscopy has been instrumental in elucidating the structure of this transient species.
Studies have shown that at 77 K, this compound forms a ring-opened radical cation, (Me₂C-O-CMe₂)⁺. The ESR spectrum of this species is characterized by a set of 13 narrow lines, which is consistent with the unpaired spin density being equally distributed over the two carbon atoms and interacting with the twelve equivalent methyl protons. The measured isotropic hyperfine coupling constant for these protons is approximately 15.2 G. This direct formation of an open-ring cation at 77 K is a notable characteristic of this compound.
Table 2: ESR Spectral Data for the this compound Radical Cation
| Parameter | Value | Interpretation |
|---|---|---|
| Number of Lines | 13 | Indicates interaction with 12 equivalent protons. |
| Hyperfine Coupling Constant (A(¹H)) | 15.2 G | Quantifies the interaction between the unpaired electron and the methyl protons. |
| Structure at 77 K | Ring-opened, (Me₂C-O-CMe₂)⁺ | The oxirane ring cleaves upon ionization. |
The behavior of oxirane-derived radical cations upon exposure to light (photochemistry) has also been investigated using ESR. Interestingly, the this compound radical cation, which is stabilized in its open form, has been found to be resistant to the action of light. researchgate.netresearchgate.net This is in contrast to other substituted oxirane radical cations, such as those derived from 2,3-dimethyloxirane and methyloxirane, which undergo reversible photoinduced transformations between their open and cyclic forms. researchgate.net For instance, the trimethyloxirane radical cation can be transformed into a C-centered radical upon exposure to light, albeit with low quantum efficiency. researchgate.net The stability of the open-form this compound radical cation to photolysis suggests a higher activation barrier for further photochemical reactions. researchgate.netresearchgate.net
Computational Chemistry and Theoretical Modeling of Tetramethyloxirane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of tetramethyloxirane at the molecular level. wikipedia.org These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy. northwestern.edu
Ab initio and Density Functional Theory (DFT) are two of the most powerful and widely used quantum chemical methods for studying molecules like this compound. nih.govorientjchem.orgresearchgate.net Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. mpie.de DFT, while also a quantum mechanical method, calculates the electronic structure based on the electron density, which can be computationally more efficient for larger systems. stackexchange.com
Theoretical studies on related epoxides, such as 2,2-dimethyloxirane, have utilized DFT to analyze the regioselectivity of ring-opening reactions. universiteitleiden.nl These calculations reveal the interplay of steric and electronic factors that govern the reaction pathways under both acidic and basic conditions. universiteitleiden.nl For instance, DFT calculations at the OLYP/TZ2P level of theory have been used to analyze the activation strain and Kohn-Sham molecular orbitals to understand the physical forces controlling regioselectivity. universiteitleiden.nl While specific DFT studies on this compound are not extensively detailed in the provided search results, the methodologies applied to similar epoxides are directly transferable.
The choice of functional and basis set is crucial for the accuracy of DFT calculations. mdpi.com Various functionals, such as BP86, have been employed in studies of related complex molecules to investigate reaction mechanisms. nih.gov For accurate predictions, especially for properties like ionization potentials, specialized tight-binding variants like IPEA-xTB have been developed. rsc.org
The following table illustrates the types of data that can be obtained from ab initio and DFT calculations for a molecule like this compound, based on methodologies applied to other chemical systems.
Table 1: Illustrative Data from Quantum Chemical Calculations
| Calculated Property | Theoretical Method | Significance |
|---|---|---|
| Optimized Geometry (Bond Lengths, Angles) | DFT, Ab initio | Provides the most stable three-dimensional structure of the molecule. |
| Electronic Energy | DFT, Ab initio | Determines the total energy of the molecule, crucial for stability analysis. |
| Enthalpy of Formation | DFT, Ab initio | Predicts the energy change when the molecule is formed from its constituent elements. |
| Vibrational Frequencies | DFT, Ab initio | Predicts the infrared (IR) and Raman spectra of the molecule. orientjchem.org |
This table is illustrative and based on general capabilities of the methods.
Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation. wikipedia.org One such important parameter is the hyperfine coupling constant (HFC), which is measured in Electron Paramagnetic Resonance (EPR) spectroscopy and provides information about the interaction between an unpaired electron and nuclear spins. libretexts.orgnih.gov
For the radical cation of this compound, formed upon ionization, theoretical calculations are essential for interpreting its EPR spectrum. The hyperfine couplings arise from the interaction of the unpaired electron with the protons of the four methyl groups. Simulating the EPR spectra of ionized this compound requires the calculation of these hyperfine coupling constants. researchgate.net
DFT has been shown to be a useful tool for predicting HFCs, although its performance can be system-dependent. libretexts.org The choice of the functional is critical, and various functionals may be benchmarked to find the one that provides the best agreement with experimental values. mdpi.com For complex systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can be used to calculate spectroscopic properties like HFCs. nih.govmpg.de
Table 2: Hypothetical Calculated Hyperfine Coupling Constants for this compound Radical Cation
| Nucleus | Isotropic HFC (A_iso) in Gauss (G) | Anisotropic HFC Tensor Components (T_xx, T_yy, T_zz) in Gauss (G) |
|---|---|---|
| ¹H (methyl) | Calculated Value | Calculated Values |
| ¹³C (ring) | Calculated Value | Calculated Values |
This table represents the type of data that would be generated from such a study. Actual values would require specific calculations.
Ab Initio and Density Functional Theory (DFT) Approaches
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) are computational methods that use classical physics (Newtonian mechanics) to model molecular systems. slideshare.netlibretexts.orgcsbsju.edu These methods are computationally less expensive than quantum chemical calculations and can be used to study larger systems and longer timescales. mpg.de
Molecular mechanics is particularly well-suited for conformational analysis and the calculation of strain energies in molecules like this compound. The method relies on a force field, which is a set of parameters that describe the potential energy of a molecule as a function of its geometry (bond lengths, angles, dihedral angles, etc.). libretexts.orgnih.gov
By performing energy minimization calculations, one can determine the equilibrium geometry of this compound and quantify its strain energy. webmo.net This information is crucial for understanding its thermodynamic properties and the driving forces for ring-opening reactions, as the release of ring strain is often a significant energetic contributor.
Table 3: Example of Strain Energy Calculation Data
| Conformer | Steric Energy (kcal/mol) | Relative Stability |
|---|---|---|
| Eclipsed Conformation | Calculated Value | Less Stable |
This table illustrates the type of data obtained from conformational analysis. Specific values for this compound would require a dedicated computational study.
Reaction Mechanism Modeling
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. numberanalytics.com By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. numberanalytics.com
The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions (e.g., acidic or basic). universiteitleiden.nllibretexts.org Computational modeling allows for the characterization of the transition states for these different pathways. numberanalytics.com A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. numberanalytics.com
For this compound, theoretical studies can model the nucleophilic attack on one of the ring carbons, leading to the breaking of a C-O bond. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. numberanalytics.com For example, in base-catalyzed ring-opening, the reaction typically proceeds via an SN2 mechanism, and the transition state would involve the incoming nucleophile, the carbon atom being attacked, and the departing oxygen atom. libretexts.org
Elimination reactions are another important class of reactions for epoxides. numberanalytics.comlibretexts.org These reactions involve the removal of a proton from a carbon adjacent to the epoxide ring, leading to the formation of an alkene. The E2 mechanism, which is a concerted process, involves a single transition state where the C-H and C-O bonds are broken simultaneously. numberanalytics.comlibretexts.org Computational modeling can be used to determine the geometry and energy of this transition state, providing insights into the stereochemistry and regioselectivity of the elimination process. libretexts.orgmasterorganicchemistry.com
Table 4: Illustrative Data from Transition State Modeling for this compound Ring-Opening
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |
|---|---|---|
| Acid-Catalyzed Ring Opening | Description of key bond lengths and angles | Calculated Value |
| Base-Catalyzed Ring Opening (SN2) | Trigonal bipyramidal-like geometry at the attacked carbon | Calculated Value |
This table is illustrative. The specific values and geometries would be the result of detailed quantum chemical calculations.
Broader Implications and Applications of Tetramethyloxirane Research
Contribution to Polymer Science and Materials Engineering
Research into tetramethyloxirane has had a notable impact on polymer science and materials engineering, particularly in the realm of cationic polymerization. quora.compmsedivision.orgexponent.com The strain of its three-membered ring makes it susceptible to ring-opening reactions, a property that has been harnessed to influence and improve polymer synthesis.
In the photoinitiated cationic ring-opening polymerization of monomers like 3,3-disubstituted oxetanes, the addition of epoxides such as this compound has been shown to dramatically accelerate the process. acs.orgresearchgate.netresearchgate.net This acceleration is attributed to an increased rate in the initiation step of the polymerization of these monomers. acs.orgresearchgate.net This "kick-started" effect allows for the creation of crosslinked network polymers, opening the door to the development of materials with enhanced properties. acs.orgresearchgate.net
The accelerated polymerization of oxetanes facilitated by this compound has significant potential in the formulation of advanced coatings and adhesives. acs.orgresearchgate.netresearchgate.net The ability to rapidly form crosslinked polymer networks is highly desirable in applications where quick curing times and strong material performance are essential. evonik.comarkema.comaremco.com
The use of such systems can lead to the production of coatings with superior durability and resistance, and adhesives with enhanced bonding strength. acs.orgevonik.com The efficiency of the "kick-started" polymerization process is a key factor in its potential application for industrial-scale production of these materials. acs.orgresearchgate.net
The principles derived from this compound-influenced polymerization are also being explored for cutting-edge applications in three-dimensional imaging and the formulation of dental composites. acs.orgresearchgate.netresearchgate.net Three-dimensional (3D) imaging, particularly techniques like cone-beam computed tomography (CBCT), is revolutionizing dental diagnostics by providing detailed views of oral structures. alaskasurgerycenter.com
In the field of restorative dentistry, resin composites are fundamental materials for fillings. nih.govmdpi.com The development of 3D-printable dental resins is a major area of research, aiming to create materials for crowns, bridges, and other restorations. nih.govresearchgate.net The rapid and controlled polymerization that can be achieved using systems accelerated by epoxides like this compound is highly relevant for these applications, where precision and material integrity are paramount. acs.orgresearchgate.net The ability to form robust, crosslinked polymers quickly is advantageous for both 3D printing processes and for ensuring the longevity of dental restorations. nih.gov
Development of Advanced Coatings and Adhesives
Fundamental Contributions to Atmospheric Chemistry and Environmental Science
Volatile organic compounds (VOCs) play a crucial role in the chemistry of the troposphere, influencing the formation of ozone and secondary organic aerosols. copernicus.orgnoaa.gov The study of individual VOCs like this compound contributes to a more comprehensive understanding of atmospheric processes. colab.wsutoronto.ca Human activities are increasingly altering the environment, making research into the behavior of chemical compounds in the atmosphere critical for assessing and mitigating our impact. manchester.ac.ukwittenberg.edu
Research has provided kinetic data on the gas-phase reactions of this compound with key atmospheric oxidants. For instance, the rate coefficient for the reaction of this compound with the nitrate (B79036) radical (NO₃) has been measured, providing a crucial parameter for atmospheric models. colab.ws This data helps scientists to model the atmospheric lifetime and potential environmental impact of this and similar compounds. copernicus.orgcopernicus.org Although present in smaller concentrations than major pollutants, the reactions of numerous trace compounds collectively shape the oxidizing capacity of the atmosphere. utoronto.canoaa.gov
Insights into General Organic Reaction Mechanisms and Synthesis
The reactivity of this compound has served as a valuable tool for probing and understanding fundamental organic reaction mechanisms, including addition, elimination, and rearrangement reactions. youtube.com
One notable example is the isomerization of this compound into 3,3-dimethyl-2-butanone (pinacolone). When treated with a Lewis acid such as boron trifluoride, the epoxide undergoes a rearrangement, providing a clear example of a Lewis acid-catalyzed reaction mechanism involving a carbocation intermediate. docsity.com
Furthermore, studies on the oxidation of pinacol (B44631) have shown that this compound can be formed as a product alongside pinacolone (B1678379), offering insights into the complex mechanisms of oxidation reactions. acs.org In synthetic organic chemistry, this compound has been employed as a reactant in the synthesis of other complex molecules. For example, it reacts with δ-lactones in the presence of a boron trifluoride–diethyl ether complex to form cyclic ortho esters, demonstrating its utility in constructing specific and functionalized molecular architectures. thieme-connect.de
Interactive Data Table: Applications of this compound-Influenced Polymerization
| Field | Specific Application | Contribution of this compound | Source |
| Polymer Science | Cationic Ring-Opening Polymerization | Acts as an accelerator for oxetane (B1205548) monomers | acs.orgresearchgate.net |
| Materials Engineering | Advanced Coatings | Enables rapid curing and formation of durable polymer networks | acs.orgresearchgate.netevonik.com |
| Materials Engineering | High-Performance Adhesives | Facilitates quick setting and strong bonding properties | acs.orgresearchgate.net |
| Medical Technology | Dental Composites | Potential for use in fast-curing and robust restorative materials | acs.orgresearchgate.netnih.gov |
| Imaging Technology | Three-Dimensional Imaging | Potential role in the formulation of materials for 3D printing | acs.orgresearchgate.net |
Interactive Data Table: Investigated Reactions of this compound
| Reaction Type | Reactant(s) | Reagent/Condition | Product(s) | Significance | Source |
| Isomerization | This compound | Boron Trifluoride (Lewis Acid) | 3,3-Dimethyl-2-butanone | Illustrates Lewis acid-catalyzed rearrangement | docsity.com |
| Ortho Ester Synthesis | δ-Lactones, this compound | Boron Trifluoride–Diethyl Ether Complex | Cyclic Ortho Esters | Demonstrates utility in targeted organic synthesis | thieme-connect.de |
| Atmospheric Reaction | This compound, Nitrate Radical | Gas Phase | - | Provides kinetic data for atmospheric modeling | colab.ws |
| Oxidation Byproduct | 2,3-Dimethyl-2,3-butanediol | Thallium(III) | Pinacolone, this compound | Offers insight into complex oxidation mechanisms | acs.org |
Conclusion and Future Research Trajectories for Tetramethyloxirane
Synthesis of Key Discoveries and Methodological Advancements
The study of tetramethyloxirane has yielded significant insights into the behavior of substituted epoxides, particularly in the realms of photochemistry, combustion, and polymer chemistry. A key discovery is the behavior of the this compound radical cation, which, when stabilized in its open form, is resistant to the action of light. researchgate.netresearchgate.netspbu.ru This contrasts with other substituted oxirane radical cations that undergo photoinduced transformations. researchgate.net
Methodological advancements have been crucial in elucidating the properties and reactions of this compound. The use of gas chromatography-mass spectrometry (GC-MS) has been explored for the analysis of this compound in the gas phase, although challenges in detection within complex reaction mixtures have been noted. diva-portal.org In the context of combustion, kinetic modeling has been employed to understand its role as a product in the oxidation of fuels like 2,5-dimethylhexane. researchgate.net Furthermore, techniques in polymer chemistry have demonstrated that this compound can act as an accelerator in the photoinitiated cationic ring-opening polymerization of oxetanes, leading to the formation of crosslinked network polymers. acs.orggoogle.com
Recent research has also highlighted the formation of this compound under specific reaction conditions. For instance, its formation has been observed during the oxidation of certain pinacols with one-electron oxidants, alongside pinacolone (B1678379). acs.org Additionally, it has been identified as a volatile organic compound in studies of commercial food products, suggesting potential formation through complex chemical processes during processing or aging. nih.gov
Identification of Unresolved Questions and Persistent Challenges
Despite the progress made, several unresolved questions and persistent challenges remain in the study of this compound. A significant challenge lies in the accurate quantification and analysis of this compound, particularly in complex matrices. For example, studies aimed at measuring its formation from the reaction of organic peroxy radicals with tetramethylethylene encountered difficulties in detecting it in reactor samples, highlighting a need for more sensitive and selective analytical methods. diva-portal.org
The precise mechanisms of its formation and reaction in various environments are not fully understood. While it has been identified as a product in combustion and certain oxidation reactions, the detailed kinetic and mechanistic pathways often remain speculative. researchgate.netacs.org For instance, the factors governing the selectivity between the formation of this compound and its isomer, pinacolone, in certain reactions require further investigation. acs.orgrsc.org
Another challenge is related to its reactivity, or lack thereof, in certain photochemical processes. The stability of the open-form radical cation of this compound to light is an interesting observation, but the underlying quantum-chemical reasons for this stability compared to other substituted oxiranes are not fully elucidated. researchgate.netresearchgate.net
The following table summarizes some of the key unresolved questions:
| Research Area | Unresolved Question/Challenge |
| Analytical Chemistry | Development of robust and sensitive methods for the detection and quantification of this compound in complex gas and condensed phase mixtures. diva-portal.org |
| Reaction Mechanisms | Detailed elucidation of the kinetic and mechanistic pathways of this compound formation in combustion and oxidation reactions. researchgate.netacs.org |
| Reaction Selectivity | Understanding the factors that control the reaction selectivity between the formation of this compound and its rearranged isomers. acs.orgrsc.org |
| Photochemistry | Theoretical explanation for the observed photostability of the ring-opened radical cation of this compound. researchgate.netresearchgate.net |
Prospective Research Avenues and Interdisciplinary Collaborations
Future research on this compound is poised to benefit significantly from interdisciplinary collaborations, bridging the gaps between different fields of chemistry and engineering. numberanalytics.comucsb.edu
Prospective Research Avenues:
Advanced Combustion Kinetics: Further experimental and theoretical studies are needed to develop more accurate kinetic models for the formation and consumption of this compound during the combustion of hydrocarbon fuels. researchgate.netunizar.es This would contribute to a better understanding of auto-ignition phenomena and the development of cleaner combustion technologies.
Atmospheric Chemistry: Investigating the potential role of this compound in atmospheric chemistry is a crucial next step. diva-portal.org This includes studying its formation from biogenic and anthropogenic precursors, its atmospheric lifetime, and its potential to contribute to the formation of secondary organic aerosols.
Polymer and Materials Science: The accelerating effect of this compound on the polymerization of oxetanes opens up avenues for designing new polymer systems with tailored properties. acs.orggoogle.com Future work could focus on exploring its use in developing novel coatings, adhesives, and 3D-printable materials.
Biocatalysis: The selective synthesis of epoxides is a significant challenge in organic chemistry. Exploring the potential of enzymes, such as unspecific peroxygenases (UPOs), for the biocatalytic production of this compound could offer a green and highly selective synthetic route. mdpi.com
Interdisciplinary Collaborations:
The complexity of these research avenues necessitates a collaborative approach. jmir.orgnih.gov
| Collaborating Disciplines | Potential Research Focus |
| Physical Chemistry & Chemical Engineering | Combining advanced spectroscopic techniques with computational modeling to unravel the detailed mechanisms of this compound reactions in the gas phase and on surfaces. caltech.edu |
| Organic Synthesis & Materials Science | Designing and synthesizing novel functionalized polymers and materials using this compound as a key building block or accelerant. mdpi.com |
| Atmospheric Science & Analytical Chemistry | Developing sensitive analytical techniques to measure trace amounts of this compound in the atmosphere and conducting chamber studies to understand its atmospheric fate. diva-portal.org |
| Biochemistry & Chemical Engineering | Engineering enzymatic systems for the efficient and selective production of this compound and developing scalable biocatalytic processes. mdpi.com |
By fostering these interdisciplinary collaborations, the scientific community can address the remaining challenges and unlock the full potential of this compound in various scientific and technological applications. a2ru.org
Q & A
Basic Research Questions
Q. How can researchers reliably detect and quantify trace levels of tetramethyloxirane in reaction mixtures?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC/MS) with selected ion monitoring (SIM) for m/z = 59 (major fragment ion) and confirm retention times (e.g., 4.49 min) . Proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) at m/z = 101.096 (C₆H₁₂OH⁺) is also effective, but requires normalization against background signals (e.g., H₃O⁺) to avoid artifacts . Quantify impurities via ¹H-NMR by integrating peaks at δ 1.32 ppm (12H singlet) .
Q. What experimental controls are critical when studying this compound formation in alkene oxidation reactions?
- Methodological Answer :
- Baseline impurity checks : Analyze reactant purity (e.g., 2,3-dimethyl-2-butene) via ¹H-NMR to identify pre-existing this compound (δ 1.11 ppm) .
- Time-resolved sampling : Collect samples at multiple reaction stages to distinguish background signals from reaction products .
- Negative controls : Run reactions without alkene or radicals to isolate normalization artifacts in PTR-ToF-MS data .
Q. How should researchers handle this compound as a persistent impurity in reaction systems?
- Methodological Answer : Pre-purify starting materials using distillation or column chromatography. For in-situ mitigation, track impurity levels via GC/MS and subtract background contributions using calibration curves (e.g., integrate m/z = 59 ion peaks) .
Advanced Research Questions
Q. Why do contradictory results arise when detecting this compound as a reaction product in RO₂ + alkene systems?
- Methodological Answer : Discrepancies stem from PTR-ToF-MS sensitivity to protonation efficiency and normalization artifacts. For example, in C₅H₁₁O₂ + 2,3DM2B reactions, m/z = 101.096 signals correlated with alkene injection rather than radical interactions, confirmed via GC/MS and isotopic labeling . To resolve contradictions:
- Cross-validate with GC/MS retention times (e.g., 4.67 min for 1-pentanal) .
- Compare signal trends in alkene-free controls to isolate false positives .
Q. How can researchers distinguish this compound isomers or derivatives in complex mixtures?
- Methodological Answer :
- High-resolution NMR : Use ¹³C NMR to resolve structural isomers (e.g., δ 62.0 ppm for this compound vs. δ 151.9 ppm for diradical intermediates) .
- Collision-induced dissociation (CID) in MS : Fragment ions like m/z = 44 (C₂H₄O⁺) and m/z = 85 (C₅H₉O⁺) help differentiate aldehydes from epoxides .
Q. What mechanistic insights explain this compound’s stability under thermolysis conditions?
- Methodological Answer : Diradical intermediates (e.g., 1,5-diradicals) undergo rapid recombination, favoring stable epoxide formation (>99% yield) over isomerization. Solvent polarity studies and ¹⁸O labeling confirm negligible dipolar character in decomposition pathways .
Data Interpretation and Best Practices
Q. How should researchers address normalization artifacts in PTR-ToF-MS data for oxygenated compounds?
- Methodological Answer :
- Use internal standards (e.g., epoxybutane) to calibrate sensitivity (e.g., ~5000 cps/ppb for this compound) .
- Apply signal correction algorithms to account for H₃O⁺ fluctuations during reactions .
Q. What statistical approaches validate this compound’s role in competing reaction pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
